molecular formula C9H8BrClO2 B1434680 Methyl 4-bromo-3-chloro-5-methylbenzoate CAS No. 1427440-34-3

Methyl 4-bromo-3-chloro-5-methylbenzoate

Cat. No.: B1434680
CAS No.: 1427440-34-3
M. Wt: 263.51 g/mol
InChI Key: ZFSKUMOQQAAPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-chloro-5-methylbenzoate: is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is a derivative of benzoic acid, featuring bromine, chlorine, and a methyl group on the benzene ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Methyl Benzoate: The compound can be synthesized by the halogenation of methyl benzoate using bromine and chlorine in the presence of a suitable catalyst.

  • Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of methyl benzoate with methyl chloride and bromine in the presence of an aluminum chloride catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-chloro-5-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a chemical probe to study biological systems and pathways. Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-bromo-3-chloro-5-methylbenzoate exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-bromo-3-chlorobenzoate: Lacks the methyl group at the 5-position.

  • Methyl 4-bromo-3-methylbenzoate: Lacks the chlorine atom at the 3-position.

  • Methyl 3-chloro-4-methylbenzoate: Lacks the bromine atom at the 4-position.

Uniqueness: Methyl 4-bromo-3-chloro-5-methylbenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can lead to different reactivity and applications compared to its similar counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-bromo-3-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKUMOQQAAPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-chloro-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-chloro-5-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-3-chloro-5-methylbenzoate
Reactant of Route 4
Methyl 4-bromo-3-chloro-5-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-3-chloro-5-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-3-chloro-5-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.